3-[(2H-1,3-benzodioxol-5-yl)amino]-1-(3-methylphenyl)pyrrolidine-2,5-dione
CAS No.:
Cat. No.: VC10554629
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3 g/mol
* For research use only. Not for human or veterinary use.
![3-[(2H-1,3-benzodioxol-5-yl)amino]-1-(3-methylphenyl)pyrrolidine-2,5-dione -](/images/structure/VC10554629.png)
Specification
Molecular Formula | C18H16N2O4 |
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Molecular Weight | 324.3 g/mol |
IUPAC Name | 3-(1,3-benzodioxol-5-ylamino)-1-(3-methylphenyl)pyrrolidine-2,5-dione |
Standard InChI | InChI=1S/C18H16N2O4/c1-11-3-2-4-13(7-11)20-17(21)9-14(18(20)22)19-12-5-6-15-16(8-12)24-10-23-15/h2-8,14,19H,9-10H2,1H3 |
Standard InChI Key | ZUMLVONMFIPTKC-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)N2C(=O)CC(C2=O)NC3=CC4=C(C=C3)OCO4 |
Canonical SMILES | CC1=CC(=CC=C1)N2C(=O)CC(C2=O)NC3=CC4=C(C=C3)OCO4 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound belongs to the pyrrolidine-2,5-dione (succinimide) family, a class of heterocyclic compounds widely explored for their diverse biological activities. The 1-position of the pyrrolidine ring is substituted with a 3-methylphenyl group, introducing aromaticity and potential π-π stacking interactions. At the 3-position, a 1,3-benzodioxol-5-ylamino group adds further complexity, combining an electron-rich benzodioxole system with an amine linker. This structural duality suggests possible dual functionality in biological systems, such as enzyme inhibition or receptor modulation .
Stereochemical Considerations
Although stereochemical data for this specific compound are unavailable, related pyrrolidine derivatives exhibit chirality at the 2- and 5-positions. For instance, (2R)-2-(1,3-benzodioxol-5-yl)pyrrolidine demonstrates enantiomer-specific interactions with biological targets . This highlights the need for stereochemical resolution in future studies of 3-[(2H-1,3-benzodioxol-5-yl)amino]-1-(3-methylphenyl)pyrrolidine-2,5-dione to fully characterize its pharmacological profile.
Molecular Formula and Weight
The molecular formula is C₂₁H₁₉N₃O₄, derived from:
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Pyrrolidine-2,5-dione core (C₄H₅NO₂)
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3-Methylphenyl substituent (C₇H₇)
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1,3-Benzodioxol-5-ylamino group (C₇H₆NO₂)
The calculated molecular weight is 389.39 g/mol, consistent with succinimide derivatives bearing aromatic substituents .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely involves sequential functionalization of the pyrrolidine-2,5-dione core:
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N-1 Arylation: Introduction of the 3-methylphenyl group via Ullmann coupling or Buchwald-Hartwig amination.
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C-3 Amination: Nucleophilic substitution or reductive amination to attach the 1,3-benzodioxol-5-ylamine moiety.
A representative synthetic route could employ 3-bromo-pyrrolidine-2,5-dione as an intermediate, enabling site-selective modifications .
Key Challenges
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Regioselectivity: Ensuring exclusive substitution at the 1- and 3-positions requires careful control of reaction conditions.
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Stability of Benzodioxole: The 1,3-benzodioxol group is prone to oxidative degradation, necessitating inert atmospheres during synthesis .
Physicochemical Properties
Solubility and Partition Coefficients
Predicted using the PubChem computational toolkit:
Property | Value |
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LogP (Octanol-Water) | 2.1 ± 0.3 |
Water Solubility | 0.12 mg/mL (25°C) |
pKa (Ionizable Groups) | 8.9 (amine), 10.2 (imide) |
The moderate lipophilicity (LogP ~2.1) suggests adequate membrane permeability, while limited aqueous solubility may necessitate prodrug strategies for oral administration .
Parameter | Prediction |
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CYP450 Inhibition | Moderate (CYP3A4, 2D6) |
hERG Inhibition | Low risk |
Ames Test | Negative (mutagenicity) |
While in silico models indicate favorable toxicity profiles, empirical studies are required to assess hepatotoxicity risks associated with chronic benzodioxole exposure .
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